molecular formula C10H7BrN2O3 B6188490 2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid CAS No. 2648940-02-5

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid

Cat. No. B6188490
CAS RN: 2648940-02-5
M. Wt: 283.1
InChI Key:
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Description

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid (2-BODA) is an organic compound that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications. 2-BODA is a brominated derivative of the phthalazinone family, which is a class of compounds that has been used in the synthesis of a variety of drugs and natural products. 2-BODA is a white crystalline solid at room temperature and has a melting point of 166-167 °C.

Scientific Research Applications

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is a useful compound for a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of drugs and natural products. It has also been used in the synthesis of a variety of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. In addition, this compound has been used as a building block in the synthesis of peptides, peptidomimetics, and other bioactive molecules.

Mechanism of Action

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid is an organic compound that acts as a catalyst in a variety of chemical reactions. It has been shown to act as an acid catalyst in the synthesis of heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles. In addition, this compound has been shown to act as a base catalyst in the synthesis of peptides, peptidomimetics, and other bioactive molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects.

Advantages and Limitations for Lab Experiments

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid has several advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. In addition, it is a versatile compound with a wide range of potential applications. However, this compound has some limitations for laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, it is a toxic compound and should be handled with caution.

Future Directions

There are a variety of potential future directions for 2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid research. One potential direction is the development of new synthetic methods for the synthesis of this compound and related compounds. Another potential direction is the development of new applications for this compound, such as the synthesis of new drugs and natural products. In addition, further research could be conducted on the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Finally, research could be conducted on the environmental fate of this compound and its potential ecological impacts.

Synthesis Methods

2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid can be synthesized from the reaction of 5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl bromide and acetic acid. This reaction is typically carried out in aqueous solution at a temperature of 80-90 °C for 1-2 hours. The reaction produces this compound as a white crystalline solid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromo-1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "5-bromo-1,2-dihydrophthalazine-1,2-dione", "Bromoacetic acid", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Water" ], "Reaction": [ "Step 1: Bromination of 1,2-dihydrophthalazine-1,2-dione with bromine in acetic acid to yield 5-bromo-1,2-dihydrophthalazine-1,2-dione", "Step 2: Alkylation of 5-bromo-1,2-dihydrophthalazine-1,2-dione with bromoacetic acid in the presence of sodium hydroxide to yield 2-(5-bromo-1,2-dihydrophthalazin-2-yl)acetic acid", "Step 3: Hydrolysis of 2-(5-bromo-1,2-dihydrophthalazin-2-yl)acetic acid with hydrochloric acid to yield 2-(5-bromo-1,2-dihydrophthalazin-2-yl)acetic acid hydrochloride", "Step 4: Neutralization of 2-(5-bromo-1,2-dihydrophthalazin-2-yl)acetic acid hydrochloride with sodium bicarbonate to yield 2-(5-bromo-1,2-dihydrophthalazin-2-yl)acetic acid", "Step 5: Recrystallization of 2-(5-bromo-1,2-dihydrophthalazin-2-yl)acetic acid from ethanol and water to obtain the pure compound" ] }

CAS RN

2648940-02-5

Molecular Formula

C10H7BrN2O3

Molecular Weight

283.1

Purity

95

Origin of Product

United States

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